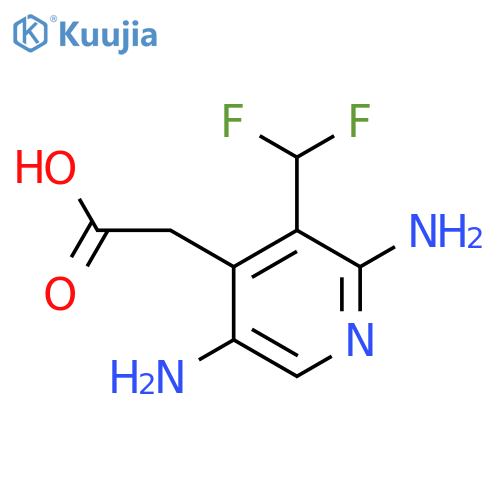Cas no 1806866-21-6 (2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid)

1806866-21-6 structure
商品名:2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
CAS番号:1806866-21-6
MF:C8H9F2N3O2
メガワット:217.172768354416
CID:4849205
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid
-
- インチ: 1S/C8H9F2N3O2/c9-7(10)6-3(1-5(14)15)4(11)2-13-8(6)12/h2,7H,1,11H2,(H2,12,13)(H,14,15)
- InChIKey: ZPCBRPNCKVAWDB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(N)=NC=C(C=1CC(=O)O)N)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 102
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074752-500mg |
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid |
1806866-21-6 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
| Alichem | A029074752-1g |
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid |
1806866-21-6 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
| Alichem | A029074752-250mg |
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid |
1806866-21-6 | 97% | 250mg |
$988.80 | 2022-03-31 |
2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1806866-21-6 (2,5-Diamino-3-(difluoromethyl)pyridine-4-acetic acid) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 55290-64-7(Dimethipin)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量